molecular formula C8H7ClN2 B3040488 2-Chloro-6-methylamino-benzonitrile CAS No. 20925-55-7

2-Chloro-6-methylamino-benzonitrile

Cat. No. B3040488
CAS RN: 20925-55-7
M. Wt: 166.61 g/mol
InChI Key: ORYSGUZJPYKVEG-UHFFFAOYSA-N
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Description

“2-Chloro-6-methylamino-benzonitrile” is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . The compound is a white solid .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-methylamino-benzonitrile” can be represented by the InChI code: 1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

“2-Chloro-6-methylamino-benzonitrile” is a white solid . It has a molecular weight of 166.61 . The compound should be stored at a temperature of 0-5 degrees Celsius .

Scientific Research Applications

  • Synthesis of Complex Compounds:

    • 2-Chloro-6-methylamino-benzonitrile is used in the one-pot synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylic acid derivatives. This process involves conjugate addition and enolate–nitrile coupling, yielding the corresponding 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kobayashi et al., 1997).
  • Inhibition of Cyclotrimerization:

    • The compound inhibits the cyclotrimerization of benzonitrile. This suggests a mechanism for the cyclotrimerization process involving intramolecular stabilization of the metal centers (Davies et al., 1997).
  • Vibrational Spectroscopy Studies:

    • It is studied using FT-IR and FT-Raman spectroscopy. Ab-initio calculations with HF method have been utilized to compare with experimental values. This helps in understanding the vibrational frequencies and normal modes of the molecule (Kumar et al., 2010).
  • In Main Group and Coordination Chemistry:

    • N-silylated benzamidines derived from benzonitriles, including 2-chloro-6-methylamino-benzonitrile, are used as precursors in the main group and coordination chemistry for the preparation of various inorganic heterocycles and transition metal complexes (Edelmann, 1994).
  • Formation of Complex Halides:

    • 2-Chloro-6-methylamino-benzonitrile is involved in the formation of 2-halo-3-aryl-4(3H)-quinazoliniminium halides. Computational studies propose various pathways for this reaction, involving the formation of new bonds (Filby & Rayat, 2015).
  • Catalysis and Conversion Reactions:

    • It is used in Montmorillonite K10 clay catalysis, converting methyl benzoate and NH3 into benzonitrile and amides. The reaction pathways and effective active sites on the catalyst surface are explored in this process (Wali et al., 1998).
  • In Medical Chemistry:

    • It is a part of the structure of transdermal selective androgen receptor modulators (SARMs) for muscle atrophy. The compound shows promising effects in muscle and prostate in preclinical models (Saeed et al., 2016).
  • Environmental Impact and Degradation:

    • The environmental fate and microbial degradation of structurally related benzonitrile herbicides, including 2-chloro-6-methylamino-benzonitrile, are studied. Insights into degradation pathways, persistent metabolites, and involved degrader organisms are provided (Holtze et al., 2008).

Safety and Hazards

The safety data sheet for “2-Chloro-6-methylamino-benzonitrile” indicates that it is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

2-chloro-6-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYSGUZJPYKVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylamino-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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